molecular formula C13H27N3O2 B1454856 Tert-butyl 4-(2-amino-2-methylpropyl)piperazine-1-carboxylate CAS No. 1265634-22-7

Tert-butyl 4-(2-amino-2-methylpropyl)piperazine-1-carboxylate

Cat. No. B1454856
M. Wt: 257.37 g/mol
InChI Key: OTDFLWYHKKUNKB-UHFFFAOYSA-N
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Description

Tert-butyl 4-(2-amino-2-methylpropyl)piperazine-1-carboxylate is a chemical compound with the molecular weight of 257.38 . It is a powder at room temperature .


Synthesis Analysis

The synthesis of similar compounds involves drying the combined organic layers over Na2SO4. The solvent is then removed and purification is done via column chromatography .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H27N3O2/c1-12(2,3)18-11(17)16-8-6-15(7-9-16)10-13(4,5)14/h6-10,14H2,1-5H3 . This indicates the presence of 13 carbon atoms, 27 hydrogen atoms, 3 nitrogen atoms, and 2 oxygen atoms in the molecule.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . The InChI key for this compound is OTDFLWYHKKUNKB-UHFFFAOYSA-N .

Scientific Research Applications

Synthesis and Characterization

  • Tert-butyl 4-(2-amino-2-methylpropyl)piperazine-1-carboxylate derivatives are crucial intermediates in synthesizing biologically active compounds. For example, the compound tert-butyl 4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate was synthesized in a study to create biologically active benzimidazole compounds (Liu Ya-hu, 2010).

Crystal Structure Analysis

  • Crystal structure analysis of tert-butyl 4-(2-amino-2-methylpropyl)piperazine-1-carboxylate derivatives is another area of research. A study focused on the crystal structure of a sterically congested piperazine derivative, tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate, revealing its pharmacological potential (Ashwini Gumireddy et al., 2021).

Biological Evaluation

  • Biological evaluations of tert-butyl 4-(2-amino-2-methylpropyl)piperazine-1-carboxylate derivatives have been conducted. For instance, a study synthesized tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate and assessed its antibacterial and anthelmintic activities, finding moderate activity in these areas (C. Sanjeevarayappa et al., 2015).

Anticorrosive Behavior

  • The compound has also been studied for its anticorrosive properties. Research on tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate demonstrated its effective corrosion inhibition for carbon steel in acidic environments (B. Praveen et al., 2021).

Chiral Deprotonation

  • A study on the chiral deprotonation of piperazine using tert-butyl 4-tert-butylpiperazine-1-carboxylate shed light on the synthesis of chiral intermediates for medicinal compounds (B. McDermott et al., 2008).

Medicinal Chemistry

  • In medicinal chemistry, derivatives of tert-butyl 4-(2-amino-2-methylpropyl)piperazine-1-carboxylate are used for synthesizing compounds with potential pharmacological activity. For example, the synthesis of tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, an intermediate in biologically active compounds like crizotinib, highlights its significance in drug synthesis (D. Kong et al., 2016).

Safety And Hazards

The compound has been classified under GHS07 and has the signal word "Warning" . The hazard statements associated with this compound are H302, H315, H319, H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

tert-butyl 4-(2-amino-2-methylpropyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H27N3O2/c1-12(2,3)18-11(17)16-8-6-15(7-9-16)10-13(4,5)14/h6-10,14H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTDFLWYHKKUNKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CC(C)(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H27N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-(2-amino-2-methylpropyl)piperazine-1-carboxylate

CAS RN

1265634-22-7
Record name tert-butyl 4-(2-amino-2-methylpropyl)piperazine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
E Armani, A Rizzi, N Iotti, F Saccani… - Journal of Medicinal …, 2023 - ACS Publications
Idiopathic pulmonary fibrosis (IPF) is a progressive and fatal disease characterized by lung fibrosis leading to an irreversible decline of lung function. Current antifibrotic drugs on the …
Number of citations: 1 pubs.acs.org
PK Sasmal, DS Reddy, R Talwar… - Bioorganic & medicinal …, 2011 - Elsevier
The synthesis and biological evaluation of novel pyrazole-3-carboxamide derivatives as CB1 antagonists are described. As a part of eastern amide SAR, various chemically diverse …
Number of citations: 35 www.sciencedirect.com

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